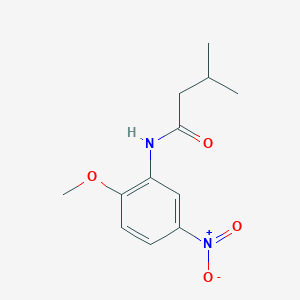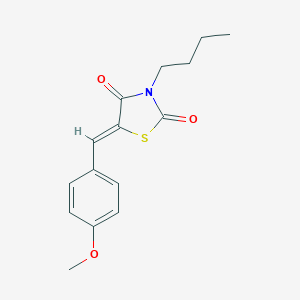amino]benzoic acid](/img/structure/B229698.png)
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic properties. DBM belongs to the class of benzamides, which are known for their anti-inflammatory, analgesic, and antipyretic effects. In recent years, DBM has gained attention as a potential treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Wirkmechanismus
The exact mechanism of action of 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid is not fully understood. However, it is believed that 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid exerts its therapeutic effects through multiple pathways. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the process of new blood vessel formation. In Alzheimer's disease, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In inflammation-related disorders, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been found to reduce inflammation and improve symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the exact mechanism of action of 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid research. In cancer research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be further studied for its potential as a cancer treatment, either alone or in combination with other therapies. In Alzheimer's disease research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be studied for its potential to prevent or delay the onset of the disease. In inflammation-related disorders, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid could be further studied for its potential to reduce inflammation and improve symptoms. Overall, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has great potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzoic acid with p-toluenesulfonyl chloride and methylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been extensively studied for its potential therapeutic properties. In cancer research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.
In inflammation-related disorders, such as rheumatoid arthritis and inflammatory bowel disease, 2-[[(2,5-Dimethoxyphenyl)sulfonyl](methyl)amino]benzoic acid has been shown to reduce inflammation and improve symptoms.
Eigenschaften
Molekularformel |
C16H17NO6S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-17(13-7-5-4-6-12(13)16(18)19)24(20,21)15-10-11(22-2)8-9-14(15)23-3/h4-10H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KFZZONKYFXRTMR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

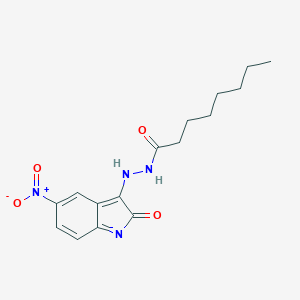
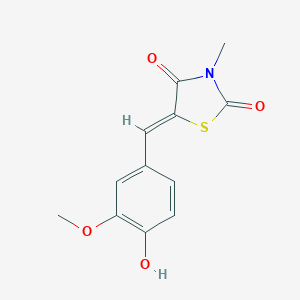
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
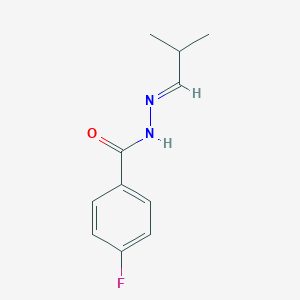
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
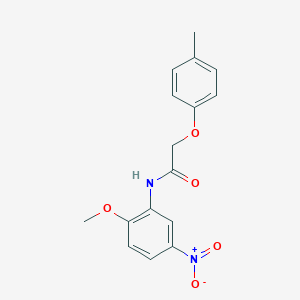
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)

